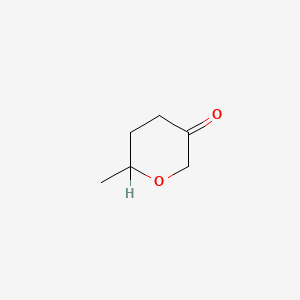![molecular formula C9H18N2O B6269108 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-10-0](/img/no-structure.png)
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H18N2O . It is also known as “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride” with the molecular weight of 243.18 .
Molecular Structure Analysis
The InChI code for “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is 1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 . This indicates the presence of a spirocyclic structure with an oxygen atom and two nitrogen atoms in the ring system.
Physical And Chemical Properties Analysis
“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a liquid at room temperature .
Scientific Research Applications
Chemical Synthesis
“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the molecular weight of 243.18 . It is used in various chemical synthesis processes due to its unique structure .
Pharmaceutical Research
This compound has been used in the development of new pharmaceuticals. For instance, it has been used in the synthesis of a new series of 1-oxa-4,9-diazaspiro derivatives as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .
Pain Management
One of the most promising applications of this compound is in the field of pain management. A compound, 15au, which includes “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane”, showed a balanced dual profile (i.e., MOR agonism and sigma antagonism) and a potent analgesic activity . This suggests that it could be used to develop new, more effective painkillers .
Antitumor Activity
In addition to its potential use in pain management, this compound has also been investigated for its antitumor activity. Previous work has shown that a novel series of 1-oxa-4-azaspiro derivatives, which include “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane”, have promising anticancer activities .
Drug Discovery
The unique structure of “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” makes it a valuable tool in drug discovery. It can be used to explore different positions of the central scaffold, designed using a merging strategy of both target pharmacophores .
Material Science
While there is less information available on this application, the unique structure and properties of “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” suggest potential uses in material science .
Safety and Hazards
The safety information for “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The σ1R is a unique Ca2±sensing chaperone protein expressed throughout pain-modulating tissues . The MOR is a G protein-coupled receptor involved in pain modulation and reward.
Mode of Action
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for the σ1R and MOR . It interacts with these receptors, modulating their activity and inducing changes in cellular signaling .
Biochemical Pathways
The compound affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling . This includes the MOR, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated pathways leads to downstream effects that can alter pain perception .
Pharmacokinetics
The pharmacokinetic properties of 9-methyl-1-oxa-4,9-diazaspiro[5Similar compounds in the 1-oxa-4,9-diazaspiro[55]undecane class have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.
Result of Action
The molecular and cellular effects of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane’s action are primarily related to its analgesic effects. By modulating the activity of the σ1R and MOR, the compound can enhance opioid analgesia and reduce opioid-mediated detrimental effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "1,2-diaminocyclohexane", "paraformaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with paraformaldehyde and sodium cyanoborohydride to form 2-methyl-1,3-dioxaspiro[4.5]decane", "Step 3: Conversion of 2-methyl-1,3-dioxaspiro[4.5]decane to 2-methyl-1,3-diaminopropane via reaction with sodium hydroxide and hydrochloric acid", "Step 4: Reaction of 2-methyl-1,3-diaminopropane with 1,2-diaminocyclohexane in the presence of acetic acid to form 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane", "Step 5: Purification of the final product by recrystallization from water and sodium chloride" ] } | |
CAS RN |
1018608-10-0 |
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



